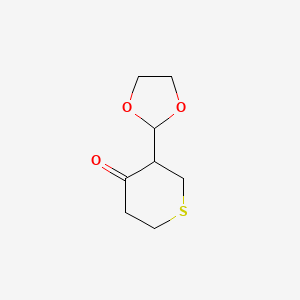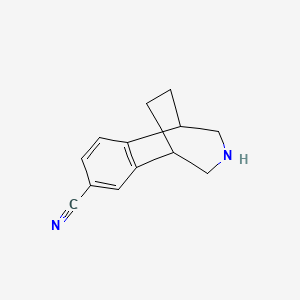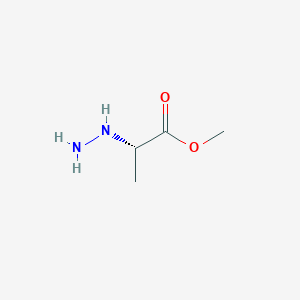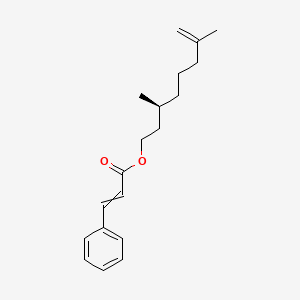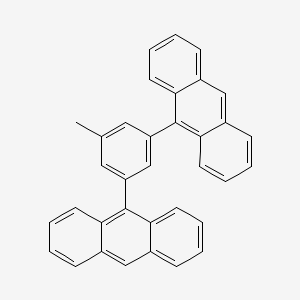
9,9'-(5-Methyl-1,3-phenylene)dianthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-(5-Methyl-1,3-phenylene)dianthracene is a chemical compound belonging to the class of anthracene derivatives. Anthracene and its derivatives have been extensively studied due to their unique photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound, in particular, features a 5-methyl-1,3-phenylene group bridging two anthracene units, which can significantly influence its chemical and physical properties.
準備方法
The synthesis of 9,9’-(5-Methyl-1,3-phenylene)dianthracene typically involves the Suzuki cross-coupling reaction. This method allows for the attachment of various substituents to tailor the chemical structure . The reaction conditions generally include the use of palladium catalysts and arylboronic acids, which facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route while optimizing reaction conditions to ensure high yield and purity.
化学反応の分析
9,9’-(5-Methyl-1,3-phenylene)dianthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the anthracene rings are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds .
科学的研究の応用
9,9’-(5-Methyl-1,3-phenylene)dianthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful as a probe for studying biological systems.
Industry: Utilized in the development of OLEDs, organic photovoltaics, and other electronic devices
作用機序
The mechanism by which 9,9’-(5-Methyl-1,3-phenylene)dianthracene exerts its effects is primarily through its photophysical properties. The compound can absorb light and undergo electronic transitions, which are useful in applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with light and energy transfer processes .
類似化合物との比較
Similar compounds to 9,9’-(5-Methyl-1,3-phenylene)dianthracene include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion systems.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Exhibits unique photophysical properties due to the presence of electron-withdrawing groups.
9-(4-Phenylethynyl)anthracene: Synthesized via Sonogashira cross-coupling, this compound has distinct optical properties.
The uniqueness of 9,9’-(5-Methyl-1,3-phenylene)dianthracene lies in its specific structural configuration, which can influence its reactivity and photophysical behavior compared to other anthracene derivatives.
特性
CAS番号 |
821808-29-1 |
|---|---|
分子式 |
C35H24 |
分子量 |
444.6 g/mol |
IUPAC名 |
9-(3-anthracen-9-yl-5-methylphenyl)anthracene |
InChI |
InChI=1S/C35H24/c1-23-18-28(34-30-14-6-2-10-24(30)20-25-11-3-7-15-31(25)34)22-29(19-23)35-32-16-8-4-12-26(32)21-27-13-5-9-17-33(27)35/h2-22H,1H3 |
InChIキー |
OJEQPXCDRPPPQR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)C5=C6C=CC=CC6=CC7=CC=CC=C75 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


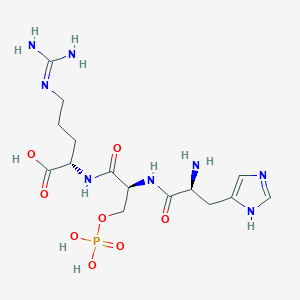

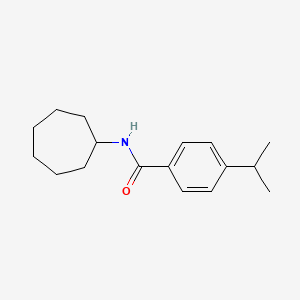
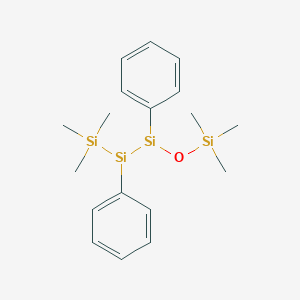
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)

![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
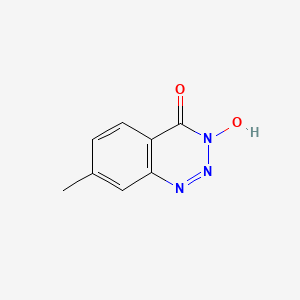
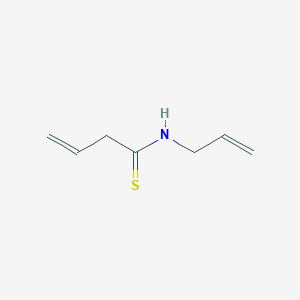
![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)
